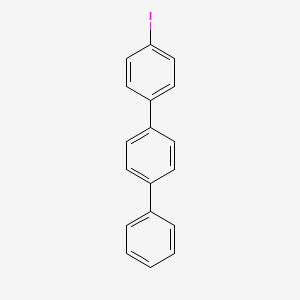

1-iodo-4-(4-phenylphenyl)benzene

Description

1-Iodo-4-(4-phenylphenyl)benzene is an aromatic compound featuring an iodine atom at the para position of a benzene ring, which is further substituted with a biphenyl group (4-phenylphenyl) at the opposing para position. This structure confers unique steric and electronic properties, making it valuable in cross-coupling reactions, materials science, and pharmaceutical synthesis. The biphenyl group introduces significant steric bulk and extended π-conjugation, influencing reactivity and stability in synthetic pathways .

Properties

IUPAC Name |

1-iodo-4-(4-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13I/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZHMYSASZECSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455596 | |

| Record name | 1,1':4',1''-Terphenyl, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-85-2 | |

| Record name | 4-Iodo-1,1′:4′,1′′-terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1':4',1''-Terphenyl, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-iodo-4-(4-phenylphenyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the iodination of 4-(4-phenylphenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination .

Industrial Production Methods

In an industrial setting, the production of 1-iodo-4-(4-phenylphenyl)benzene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-iodo-4-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated biphenyl derivatives or reduction to remove the iodine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include various substituted biphenyl derivatives.

Coupling Reactions: Products are typically extended biphenyl compounds with new carbon-carbon bonds.

Oxidation and Reduction: Products include oxidized or deiodinated biphenyl derivatives.

Scientific Research Applications

1-iodo-4-(4-phenylphenyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.

Medicine: The compound is explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

Industry: It is utilized in the production of advanced materials, including liquid crystals and organic semiconductors

Mechanism of Action

The mechanism of action of 1-iodo-4-(4-phenylphenyl)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the biphenyl group. The iodine atom can undergo oxidative addition to form reactive intermediates, which then participate in further transformations. The biphenyl group provides structural stability and enhances the compound’s reactivity in cross-coupling reactions .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs and their substituent effects:

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the iodine atom, accelerating oxidative addition in metal-catalyzed reactions .

- Steric hindrance from biphenyl or bulky substituents can reduce reaction yields but improve thermal stability (e.g., isomerization barrier of 44.7 kcal/mol in HBC-based nanographenes) .

- π-Conjugated groups (e.g., -C≡CPh) enhance applications in optoelectronics and fluorescent probes .

Reactivity in Cross-Coupling Reactions

The substituent significantly impacts reaction efficiency. Data from selected studies:

*Predicted based on steric analogs.

Trends :

- Electron-withdrawing groups (-CF₃) improve yields in reductive alkylation due to enhanced iodine electrophilicity .

- Steric hindrance from biphenyl groups may lower yields in coupling reactions but stabilize intermediates in cyclization pathways .

- Methoxy groups (-OCH₃) exhibit moderate yields, balancing electronic activation with steric limitations .

Physical and Thermodynamic Properties

Notable Findings:

- Biphenyl-substituted analogs are expected to exhibit higher melting points (>100°C) and lower solubility in polar solvents due to extended hydrophobicity.

- Trifluoromethyl derivatives show volatility suitable for gas-phase reactions .

Biological Activity

1-Iodo-4-(4-phenylphenyl)benzene, a compound with the chemical formula C19H16I, is a member of the aryl iodide family and has garnered attention for its potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Iodo-4-(4-phenylphenyl)benzene features an iodine atom attached to a biphenyl structure, which may influence its reactivity and interactions with biological targets. The presence of the iodine atom can enhance lipophilicity and may facilitate interactions with various biomolecules.

Anticancer Properties

Recent studies have indicated that 1-iodo-4-(4-phenylphenyl)benzene exhibits anticancer activity . In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, research has shown that compounds with similar structures can inhibit tumor growth by disrupting microtubule dynamics, suggesting a possible mechanism for 1-iodo-4-(4-phenylphenyl)benzene as well .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties . Preliminary data indicate that 1-iodo-4-(4-phenylphenyl)benzene demonstrates inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity may be attributed to the electrophilic nature of the iodine atom, which can react with nucleophilic sites in microbial cells .

The mechanism by which 1-iodo-4-(4-phenylphenyl)benzene exerts its biological effects is still under investigation. However, it is hypothesized that:

- Iodine's Electrophilicity : The iodine atom may form covalent bonds with nucleophiles in proteins or nucleic acids, leading to functional alterations.

- Disruption of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways, potentially affecting cell proliferation and survival.

Study 1: Anticancer Activity in Breast Cancer Cells

In a controlled laboratory study, 1-iodo-4-(4-phenylphenyl)benzene was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces cell death through apoptosis .

Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity. These findings support the potential use of the compound as a lead structure for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-Iodo-4-(4-phenylphenyl)benzene | Aryl Iodide | Yes | Yes |

| 1-Bromo-4-(4-phenylphenyl)benzene | Aryl Bromide | Moderate | No |

| Phenyl Iodide | Aryl Iodide | Low | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.